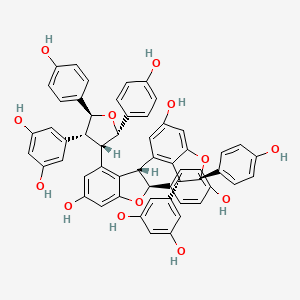

Kobophenol A

説明

コボフェノールAは、スティルベノイド、特にレスベラトロールのテトラマーです。 カラガナ・チャムラグ、カラガナ・シニカ、およびカレックス・フォリキュラータの種子などの植物から単離することができます 。 この分子は、2,3,4,5-テトラアリルトトラヒドロフラン骨格を持ち、アセチルコリンエステラーゼを阻害することが示されています .

準備方法

コボフェノールAは、さまざまな方法で合成することができます。 注目すべき方法の1つは、コボフェノールAの酸触媒によるエピメリゼーションによるカラシノールBへの変換です 。 このプロセスは、植物におけるコボフェノールAの生体変換とラットにおけるその代謝に関する重要な情報を提供します 。 工業的な生産方法は、通常、天然源からの抽出、続いて化合物を単離するための精製プロセスを含みます .

化学反応の分析

Acid-Catalyzed Epimerization

One of the notable reactions involving Kobophenol A is its acid-catalyzed epimerization to form Carasinol B. This reaction occurs under acidic conditions and can be catalyzed by various acids:

-

Reagents : Hydrochloric acid (HCl), acetic acid (CH₃COOH), and Lewis acid (BF₃).

-

Conditions : The reaction was monitored using High-Performance Liquid Chromatography (HPLC) to analyze the conversion rates.

The following table summarizes the conversion rates of this compound to Carasinol B under different acidic conditions:

| Acid | Concentration | Conversion Rate (%) |

|---|---|---|

| Hydrochloric Acid | 0.01 M | 80 |

| Acetic Acid | pH 5.0 | 48 |

| Lewis Acid (BF₃) | - | 33 |

This study highlights the effectiveness of hydrochloric acid as a catalyst for this transformation .

Metabolism and Biotransformation

This compound undergoes metabolic transformations in biological systems. In studies involving rats, it was observed that this compound is metabolized primarily in the liver and by gut microflora. Notable metabolites identified include:

-

Koboquinone A

-

Koboquinone B

These metabolites were isolated from fecal samples of rats administered with this compound. The metabolism suggests potential pathways for its biotransformation in both plant and animal systems .

Inhibition of Viral Activity

Recent studies have indicated that this compound exhibits inhibitory effects against SARS-CoV-2 by blocking the binding of the spike protein to the ACE2 receptor in human cells. The compound demonstrated an IC50 value of approximately 1.81 μM and an EC50 of about 71.6 μM in cellular assays . This reaction showcases its potential as a therapeutic agent against viral infections.

科学的研究の応用

Biological Effects

Kobophenol A has been studied for various biological effects:

- Antioxidant Activity : It exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which helps mitigate oxidative stress in cells .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory bone diseases related to osteoblast cell death .

- Estrogenic Activity : this compound acts as a phytoestrogen, competing with 17β-estradiol for binding to estrogen receptors. This property may have implications in hormone-related therapies .

Case Studies

- COVID-19 Research : In vitro studies have demonstrated that this compound effectively blocks the interaction between ACE2 and SARS-CoV-2's spike protein, highlighting its potential role in antiviral therapy against COVID-19 .

- Cardiac Protection : A study on H9c2 cardiac cells revealed that this compound significantly reduces cell death induced by nitrosative stress through the inhibition of specific signaling pathways (JNK and p38 MAPK), suggesting its therapeutic potential in cardiac diseases .

- Bone Health : Research involving human osteoblast-like cells showed that this compound enhances cell proliferation and bone formation markers, indicating its potential use in treating osteoporosis and other bone-related conditions .

Summary Table of Applications

作用機序

コボフェノールAは、いくつかのメカニズムを通じてその効果を発揮します。

アセチルコリンエステラーゼの阻害: この作用は、神経疾患の治療に役立つ可能性があります.

ACE2受容体相互作用の阻害: コボフェノールAは、ACE2受容体とSARS-CoV-2のスパイク受容体結合ドメインの相互作用を阻害し、ウイルス感染を阻害します.

プロテインキナーゼCの阻害: 部分的に精製されたラット脳プロテインキナーゼCの活性を阻害します.

6. 類似の化合物との比較

コボフェノールAは、そのテトラマー構造と複数の生物学的標的を阻害する能力により、ユニークです。類似の化合物には以下が含まれます。

レスベラトロール: 抗酸化作用を持つモノマーのスティルベノイド。

ピセアタノール: 抗炎症作用と抗がん作用を持つレスベラトロール誘導体。

ビニフェリン: 抗菌作用と抗がん作用を持つレスベラトロールのトリマー。

類似化合物との比較

Kobophenol A is unique due to its tetrameric structure and its ability to inhibit multiple biological targets. Similar compounds include:

Resveratrol: A monomeric stilbenoid with antioxidant properties.

Piceatannol: A resveratrol derivative with anti-inflammatory and anticancer properties.

Viniferin: A resveratrol trimer with antimicrobial and anticancer activities.

This compound stands out due to its higher molecular complexity and broader range of biological activities .

生物活性

Kobophenol A (KPA) is a naturally occurring compound primarily isolated from the roots of Caragana sinica. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antiviral effects against SARS-CoV-2. This article delves into the biological activity of KPA, supported by various research findings and case studies.

This compound is a tetrameric stilbene with the chemical structure that allows it to interact with various biological targets. It has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is crucial for viral entry into host cells. The half-maximal inhibitory concentration (IC50) for this interaction is reported to be approximately 1.81 μM, demonstrating its potential as an antiviral agent against COVID-19 .

Biological Activities

1. Antiviral Activity

- Mechanism : KPA inhibits the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2, effectively blocking viral entry into cells . This property positions KPA as a promising candidate for therapeutic development against COVID-19.

- Research Findings : In vitro studies indicated that KPA could inhibit SARS-CoV-2 infection with an effective concentration (EC50) of 71.6 μM .

2. Anti-inflammatory Effects

- Mechanism : KPA exhibits anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It suppresses the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Case Study : In experiments using J774 A.1 macrophage cell lines, KPA significantly reduced nitric oxide production by inhibiting inducible nitric oxide synthase (iNOS) without cytotoxic effects, highlighting its therapeutic potential in treating inflammatory diseases .

3. Neuroprotective Effects

- Mechanism : KPA has shown protective effects against oxidative stress in neuronal cells. It reduces reactive oxygen species (ROS) levels and mitigates mitochondrial damage in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases .

- Research Findings : Studies demonstrated that KPA could enhance alkaline phosphatase (ALP) activity in osteoblasts, indicating its role in bone health and regeneration .

Comparative Efficacy Table

特性

IUPAC Name |

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCCLKIJHMTND-LUPMIFTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333128 | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-58-3 | |

| Record name | Kobophenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobophenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。